molecular formula C6H5N3 B1224502 Imidazo[1,2-a]pyrazine CAS No. 274-79-3

Imidazo[1,2-a]pyrazine

Cat. No. B1224502
CAS RN: 274-79-3
M. Wt: 119.12 g/mol
InChI Key: MBVAHHOKMIRXLP-UHFFFAOYSA-N
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Patent
US07776857B2

Procedure details

Imidazo[1,2-a]pyrazine (250 mg, 2.1 mmol) and palladium on carbon (10%) (55.8 mg, 0.53 mmol) were placed in a pressure resistant bottle and suspended under nitrogen in 0.5M HCl/EtOH. The mixture was stirred under at 45 psi H2 for 16 hrs. LC/MS showed completion. The next day, the reaction mixture was passed through celite cake. The filtrate was concentrated under reduced pressure to afford a tan solid. This was used directly without further purification. MS: [N+H]=124.2; Calc'd for C6H9N3: 123.2.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
55.8 mg
Type
catalyst
Reaction Step Two
Name
HCl EtOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:2]=[CH:3][N:4]2[CH:9]=[CH:8][N:7]=[CH:6][C:5]=12>[Pd].Cl.CCO>[N:1]1[CH:2]=[CH:3][N:4]2[CH2:9][CH2:8][NH:7][CH2:6][C:5]=12 |f:2.3|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
N=1C=CN2C1C=NC=C2
Step Two
Name
Quantity
55.8 mg
Type
catalyst
Smiles
[Pd]
Step Three
Name
HCl EtOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl.CCO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under at 45 psi H2 for 16 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a tan solid
CUSTOM
Type
CUSTOM
Details
This was used directly without further purification

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
N=1C=CN2C1CNCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.